molecular formula C6H6ClN3O4S B2640015 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide CAS No. 72426-58-5

4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide

Cat. No. B2640015
CAS RN: 72426-58-5
M. Wt: 251.64
InChI Key: LCRYWHVAQSCUHN-UHFFFAOYSA-N
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Description

“4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide” is a chemical compound . It is a derivative of 4-Nitrobenzenesulfonamide , which is a nitrene source during on-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination .

Scientific Research Applications

Antimicrobial Activity and DNA Gyrase-A Inhibition

Research has shown that derivatives of chloro-nitrobenzene sulfonamide exhibit antimicrobial activities and bind effectively to DNA Gyrase-A, an enzyme crucial for bacterial DNA replication. This suggests their potential in developing new antimicrobial agents (Kumar et al., 2020).

Cancer Cell Apoptosis

Sulfonamide derivatives have been evaluated for their anticancer properties, revealing that they can induce apoptosis in cancer cells by activating specific signaling pathways. This highlights their potential in cancer therapy, especially concerning p38/ERK phosphorylation in various cancer cell lines (Cumaoğlu et al., 2015).

Synthesis and Chemical Transformations

Nitrobenzenesulfonamides serve as versatile intermediates for the synthesis of secondary amines and for protecting amines during chemical reactions. They have been utilized in various synthetic strategies, showcasing their importance in organic synthesis (Fukuyama et al., 1995).

Enantioselective Catalysis

Binaphthyl-based amino sulfonamides have been applied in asymmetric aminoxylation reactions, providing a method to achieve high enantioselectivity in the synthesis of organic compounds. This application is significant for developing drugs and other active molecules with specific chirality (Kano et al., 2008).

Role in Medicinal Chemistry

The sulfonamide group is a critical functional group in drug design, particularly in the development of sulfonamide antibacterials. It acts as an isostere for the carboxylic acid group, essential for the activity of these compounds. This role underlines the versatility and importance of sulfonamide in medicinal chemistry (Kalgutkar et al., 2010).

Inhibition of Carbonic Anhydrase

Sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. They offer promising leads for designing potent inhibitors that could serve as anticancer agents (Ilies et al., 2003).

properties

IUPAC Name

4-amino-2-chloro-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRYWHVAQSCUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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